3-Pentanone-D10

Description

Significance of Isotopic Labeling in Contemporary Chemical Sciences

Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of an element with a different number of neutrons, into molecules. studysmarter.co.uk This allows scientists to track the movement and transformation of these labeled compounds in biological, chemical, and environmental systems. creative-proteomics.com The applications of this methodology are vast and impactful, ranging from elucidating reaction mechanisms and metabolic pathways to improving the properties of pharmaceuticals. studysmarter.co.ukmusechem.comresearchgate.netchem-station.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used due to their non-radioactive nature, making them safe for a variety of studies, including those involving living organisms. studysmarter.co.uksymeres.com The primary principle behind isotopic labeling lies in the ability to distinguish the labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.com This allows for precise quantification and localization of the labeled compounds. creative-proteomics.com

Key Applications of Isotopic Labeling:

Mechanistic Studies: By tracking the position of isotopes through a chemical reaction, chemists can gain detailed insights into the step-by-step process of bond breaking and formation. researchgate.netsymeres.com

Metabolic Research: In biology and medicine, isotopic labeling is crucial for tracing the metabolic fate of drugs, nutrients, and other biomolecules within an organism. creative-proteomics.comsilantes.com

Drug Development: Deuterium labeling can alter the metabolic stability of a drug, a phenomenon known as the kinetic isotope effect, potentially leading to improved pharmacokinetic profiles. researchgate.netsymeres.com

Analytical Standards: Isotopically labeled compounds serve as ideal internal standards in quantitative mass spectrometry, enhancing the accuracy and precision of measurements. researchgate.netacs.org

Structural Biology: Techniques like NMR and X-ray crystallography utilize isotope-labeled molecules to determine the three-dimensional structures of complex biomolecules. silantes.com

Role of Deuterium Incorporation in Ketone-Based Systems

Ketones, a class of organic compounds characterized by a carbonyl group bonded to two carbon atoms, are central to many chemical and biological processes. The incorporation of deuterium into ketone-based systems offers several distinct advantages for researchers. One of the most common methods for achieving this is through hydrogen-deuterium (H/D) exchange at the α-position to the carbonyl group, which is facilitated by the acidity of these protons. rsc.org

The primary impact of deuterium substitution is the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond. researchgate.net This effect is particularly relevant in studies of reaction mechanisms and in modulating the metabolic pathways of ketone-containing molecules. chem-station.com For instance, deuteration can slow down metabolic processes that involve the cleavage of a C-H bond, which is a common step in drug metabolism. symeres.com

Furthermore, deuterated ketones are invaluable as internal standards for mass spectrometry-based analyses. Their chemical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for easy differentiation in a mass spectrometer. researchgate.net This is essential for accurately quantifying the concentration of the corresponding unlabeled ketone in complex mixtures.

Specific Research Focus on 3-Pentanone-D10 in Scientific Investigations

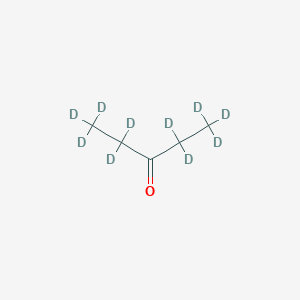

3-Pentanone (B124093), also known as diethyl ketone, is a simple, symmetrical dialkyl ketone. scbt.comnist.gov Its fully deuterated analog, this compound (1,1,1,2,2,4,4,5,5,5-decadeuteriopentan-3-one), serves as a crucial tool in various scientific studies. lgcstandards.com The complete replacement of all ten hydrogen atoms with deuterium provides a significant mass shift, making it an excellent internal standard for quantitative analysis of 3-pentanone.

The non-deuterated form, 3-pentanone, is used as a solvent and as a precursor in organic synthesis, for example, in the production of vitamin E. guidechem.comspectrumchemical.com Research applications of this compound often mirror the uses of its unlabeled form, but with the added analytical advantages of isotopic labeling. For instance, it can be used to study the mechanisms of reactions involving 3-pentanone, where the deuterium labels can be tracked to understand bond rearrangements.

While specific research findings solely focused on this compound are not extensively detailed in publicly available literature, its primary role as an internal standard in analytical chemistry is well-established. Its utility is rooted in the broader principles of isotopic labeling and the specific chemical nature of ketones.

Properties of 3-Pentanone and this compound

| Property | 3-Pentanone | This compound |

| Chemical Formula | C₅H₁₀O nist.gov | C₅D₁₀O |

| Molar Mass | 86.13 g/mol nist.gov | 96.19 g/mol (approx.) |

| CAS Number | 96-22-0 nist.gov | 54927-77-4 lgcstandards.com |

| Appearance | Colorless liquid nih.gov | No data |

| Odor | Acetone-like nih.gov | No data |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,4,4,5,5,5-decadeuteriopentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-MWUKXHIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentanone D10 and Analogs

General Strategies for Deuterium (B1214612) Incorporation into Ketones

The synthesis of deuterated ketones relies on several primary methods for incorporating deuterium. rsc.org The most common strategies include:

Hydrogen-Deuterium (H/D) Exchange: This is the most prevalent approach for producing α-deuterated ketones, utilizing acid, base, or transition-metal catalysis. rsc.org

Addition of Deuterium: This method involves adding deuterium across unsaturated functionalities within the molecule. rsc.org

Coupling of Deuterated Reagents: This strategy uses reagents that already contain deuterium in their structure. rsc.org

For a compound like 3-Pentanone (B124093), H/D exchange is a direct and effective method for replacing the four α-hydrogens adjacent to the carbonyl group.

Hydrogen-deuterium (H/D) exchange is a foundational technique for the deuteration of ketones. rsc.org This process involves the exchange of α-hydrogens for deuterium atoms from a deuterium source, typically deuterium oxide (D₂O). quimicaorganica.orglibretexts.org The reaction is catalyzed by acids or bases, which facilitate the formation of enol or enolate intermediates, respectively. quimicaorganica.orgmdpi.com These intermediates are key to the exchange process. The pH-dependent nature of H/D exchange reactions makes them one of the earliest developed methods in this field. mdpi.com

Under acidic conditions, the deuteration of ketones proceeds through an enol intermediate. quimicaorganica.orglibretexts.org The mechanism begins with the protonation (or in this case, deuteration) of the carbonyl oxygen by an acid catalyst in the presence of a deuterium source like D₂O. libretexts.org This is followed by the removal of an α-hydrogen by a base (such as a water molecule) to form an enol. libretexts.org The enol then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position. libretexts.org The process is accelerated by adding a deuterium equivalent of a strong acid, such as deuterium chloride (DCl), which reacts with D₂O to form D₃O⁺. libretexts.org

Acid catalysis is particularly suitable for ketones that are susceptible to self-condensation under basic conditions. mcmaster.ca By using an excess of the deuterium source, all α-hydrogens can be replaced with deuterium. libretexts.org The rate of deuterium exchange has been found to be the same as the rate of halogenation for ketones, which provides evidence for the common enol intermediate in both reactions. libretexts.org

| Catalyst System | Substrate | Deuterium Source | Key Findings |

| DCl/D₂O | Cyclopentanone | D₂O | All four α-hydrogens were replaced by deuterium, increasing the molecular weight from 84 g/mol to 88 g/mol . libretexts.org |

| CF₃COOD/D₂O | Camphor | D₂O | Complete deuteration was achieved after heating at 130°C for nine days. mcmaster.ca |

Base-catalyzed H/D exchange is a widely used and effective method for deuterating ketones. mdpi.comresearchgate.net The reaction proceeds through the formation of an enolate intermediate. quimicaorganica.org A base removes an acidic α-hydrogen from the ketone, creating an enolate, which is then deuterated by the deuterium source (e.g., D₂O). quimicaorganica.org The stability of the enolate ion is a crucial factor influencing the reaction rate; more stable enolates form more rapidly, leading to faster deuteration. vaia.com

This method is highly selective for α-hydrogens and can achieve high levels of deuterium incorporation. mdpi.com Various bases can be employed, with their choice affecting the reaction conditions and efficiency. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the α-deuteration of aryl methyl ketones using D₂O as the deuterium source. researchgate.net Similarly, barium oxide (BaO) has been reported as an effective catalyst for the α-deuteration of both cyclic and linear ketones. researchgate.netresearchgate.net The reaction kinetics are typically first-order with respect to the ketone, the base, and the hydrogen source. nih.gov

| Catalyst | Deuterium Source | Substrate Scope | Deuterium Incorporation |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | D₂O | Diverse ketones, including bioactive carbonyl compounds like nabumetone (B1676900) and pentoxifylline. | Good to excellent (90%–97%). researchgate.net |

| Barium Oxide (BaO) | D₂O | Cyclic and linear ketones, sulfones, sulfoxides, and nitriles. | High yield and high deuterium incorporation. researchgate.net |

| Pyrrolidine | D₂O | Ketones | Effective for α-deuteration. researchgate.net |

| Rutile (TiO₂) | D₂O | Ketones (e.g., acetone) | Catalyzes exchange of enolizable hydrogens at 298 K, with all exchangeable atoms reacting at the same rate. rsc.org |

Transition-metal catalysis offers an alternative and powerful strategy for the H/D exchange in ketones. rsc.orgrsc.org These methods can overcome some limitations of traditional acid and base catalysis, such as harsh reaction conditions or poor functional group tolerance. rsc.org Metals like ruthenium, iridium, palladium, and rhodium have been successfully employed. researchgate.netnju.edu.cn

For example, a ruthenium-catalyzed C-H activation method allows for the selective deuteration of aromatic carbonyl compounds. researchgate.net By using specific amine additives, a transient directing group is formed in-situ, which guides the deuteration to the α-carbonyl and aromatic ortho-positions with a high degree of incorporation. researchgate.net However, a significant challenge with some transition metals, particularly 3d metals, can be their incompatibility with heavy water due to their oxophilicity. researchgate.net

| Catalyst System | Deuterium Source | Key Features |

| Ruthenium with amine additives | D₂O | Forms a transient directing group for selective deuteration of α-carbonyl and ortho-aromatic positions. researchgate.net |

| Manganese-pincer complex | D₂O | Catalyzes α-deuteration of nitriles, which can be precursors to ketones. researchgate.net |

| Iridium, Palladium, Rhodium | Various | Have been widely used for H/D exchange reactions, offering high reactivity under mild conditions. nju.edu.cn |

Ionic liquids (ILs) have emerged as effective catalysts and solvents for H/D exchange reactions in ketones. rsc.org This approach offers a simple and efficient pathway for selective deuteration using common deuterium sources like D₂O, chloroform-d, or methanol-OD. The reaction can be monitored accurately using NMR spectroscopy.

Imidazolium-based ionic liquids, in particular, have been shown to catalyze the H/D exchange of ketones. rsc.org For instance, when acetone (B3395972) is dissolved in a mixture of D₂O and an imidazolium-based IL, the methyl groups undergo deuteration. The efficiency of the exchange depends significantly on the anion and the alkyl chain length of the IL's cation. rsc.org An advantage of this method is that it can proceed without the need for additional bases or metal catalysts. rsc.org For example, in the presence of 1,2,3-trialkylimidazolium-based ILs with basic anions, the H/D exchange occurs readily. rsc.org The Brønsted-acidic ionic liquid [BMIM(SO₃H)][OTf] has also been shown to be an efficient catalyst for the α-halogenation of methyl aryl ketones, a related transformation that proceeds via enolization, suggesting its potential for deuteration as well. nih.gov

| Ionic Liquid | Deuterium Source | Substrate | Key Observation |

| [C₂mim][OTf] (1-ethyl-3-methylimidazolium triflate) | D₂O | Acetone | Almost complete deuteration observed. rsc.org |

| [C₄mim][OAc] (1-butyl-3-methylimidazolium acetate) | D₂O | Acetone | Almost complete deuteration observed. rsc.org |

| Imidazolium-based ILs | D₂O, CDCl₃, Methanol-OD | Alkyl and phenyl ketones | Provides an effective solution for selective deuteration. |

A highly efficient method for the α-deuteration of ketones involves the use of a superacid catalyst. rsc.orgrsc.org A recently developed protocol uses [Ph₃C]⁺[B(C₆F₅)₄]⁻ as a pre-catalyst, which reacts with D₂O to generate the superacidic species [D]⁺[B(C₆F₅)₄]⁻ in situ. rsc.orgnih.gov This method demonstrates high efficiency, with deuteration levels reaching up to 99%. rsc.orgrsc.org

The proposed mechanism involves the rapid protonation (deuteration) of the keto group's oxygen atom by the superacid, leading to the formation of the corresponding enol tautomer. rsc.org This enol intermediate then tautomerizes back to the keto structure, incorporating deuterium at the α-position and regenerating the superacid catalyst. rsc.org This catalytic cycle repeats, eventually leading to the complete deuteration of all α-positions. rsc.org The process is notable for its broad substrate scope, excellent functional group compatibility, and the avoidance of toxic metal reagents. rsc.orgnih.gov

Table: Optimization of Superacid-Catalyzed Deuteration of Pentoxifylline researchgate.net

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Deuteration (%) |

|---|---|---|---|---|---|

| 1 | 5 | 100 | 10 | 93 | 96 |

| 2 | 0 | 100 | 10 | N.D. | 0 |

| 3 | 2.5 | 100 | 10 | 90 | 91 |

| 4 | 5 | 80 | 10 | 85 | 88 |

| 5 | 5 | 100 | 5 | 88 | 90 |

| 6 | 5 | 100 | 10 | 95 | 89 (using CD₃OD) |

| 7 | 5 | 120 | 10 | 94 | 98 |

Reaction conditions: Pentoxifylline (0.1 mmol), [Ph₃C]⁺[B(C₆F₅)₄]⁻, D₂O (55 equiv.), in DCE solvent. researchgate.net

Deuterium Addition to Unsaturated Functionality Precursors

A common strategy for synthesizing deuterated ketones involves the addition of deuterium to unsaturated precursors. rsc.orgrsc.org This can be achieved through various methods, including the reduction of α,β-unsaturated ketones. For instance, nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones using deuterated water (D₂O) as the deuterium source can yield deuterated ketones. organic-chemistry.org

Another approach involves the electrochemical deuteration of α,β-unsaturated carbonyl compounds. nju.edu.cnresearchgate.net This method can be performed without external reductants, using D₂O as the deuterium source, and has been shown to be effective for a range of substrates, including those containing alkene or alkyne functionalities. nju.edu.cn The reaction often proceeds in a common solvent like dimethylformamide (DMF) with a supporting electrolyte. nju.edu.cn

Semiconductor-based photocatalysts have also been employed for the reductive deuteration of unsaturated compounds, including aromatic and aliphatic ketones, using D₂O as the deuterium source. nju.edu.cn

Coupling Reactions Utilizing Pre-Incorporated Deuterium Reagents

The use of reagents with pre-incorporated deuterium is another key strategy for synthesizing deuterated ketones. rsc.orgrsc.org This method offers a high degree of control over the location of the deuterium atoms.

One such approach involves the coupling of esters with bis[(pinacolato)boryl]methane, followed by trapping with D₂O to produce CD₂H-methyl ketones. rsc.orgrsc.org This method has been shown to be effective for a variety of esters, including those with aromatic and heteroaromatic rings. rsc.org

Another example is the synthesis of 3-Pentanone-d10 from ethyl-d5 bromide. cdnsciencepub.com This multi-step synthesis avoids the isolation of deuterated propionic acid, which simplifies the process. cdnsciencepub.com The ethyl-d5 bromide is prepared by the photochemical addition of deuterium bromide to ethylene-d4. cdnsciencepub.com

A versatile method for synthesizing unsymmetrical deuterated diarylmethanes involves the regioselective Ar–H alkylation to form benzhydrylphosphonium salts, followed by chemoselective reductions with D₂O. acs.org This approach provides access to fully deuterated diarylmethanes. acs.org

Reductive Deuteration Pathways for Ketones

Reductive deuteration offers a direct route to α-deuterated alcohols, which can then be oxidized to the corresponding ketones. A practical method utilizes magnesium and D₂O for the reductive deuteration of ketones to α-deuterated alcohols with high deuterium incorporation. cas.cnacs.org This method is notable for requiring only a small excess of D₂O. cas.cnacs.org The mechanism involves a reversal of polarity (umpolung) of the ketone's carbonyl carbon. cas.cn

Iron-catalyzed reductive deuteration of ketones using cost-effective DMSO-d₆ as the deuterium source and (Bpin)₂ as the reductant has also been developed. nih.gov This method achieves high levels of deuterium incorporation across various ketone substrates. nih.gov

Photocatalytic methods have also been explored. For example, defective ultrathin ZnIn₂S₄ can be used for the photoreductive deuteration of carbonyls with D₂O as the deuterium source. researchgate.net This process can yield deuterated alcohols which can be further oxidized. nju.edu.cnresearchgate.net

Specific Synthesis Routes for this compound

Modified Oppenauer Oxidation of Deuterated Pentanol (B124592) Precursors

A key route to this compound involves the oxidation of a deuterated pentanol precursor. cdnsciencepub.com The Oppenauer oxidation, a gentle method for selectively oxidizing secondary alcohols to ketones, is particularly suitable for this transformation, especially when dealing with substrates that are sensitive to acidic or basic conditions. cdnsciencepub.comwikipedia.org

In a specific synthesis of this compound, a deuterated 3-pentanol (B84944) was oxidized using a modified Oppenauer oxidation. cdnsciencepub.com This involved treating the alkoxide of the deuterated pentanol with benzophenone, which acts as the oxidant. cdnsciencepub.com This method is advantageous as it is carried out in a neutral, anhydrous medium, which prevents the loss of deuterium from the methylene (B1212753) groups through exchange reactions. cdnsciencepub.com The initial product can be further enriched in deuterium by exchange with deuterium oxide in the presence of a base like sodium carbonate. cdnsciencepub.com

The Woodward modification of the Oppenauer oxidation, which uses potassium tert-butoxide and benzophenone, is an alternative for substrates that are not effectively oxidized under standard conditions. wikipedia.org

Table 1: Modified Oppenauer Oxidation for this compound Synthesis

| Precursor | Reagents | Product | Deuterium Content | Reference |

|---|---|---|---|---|

| Deuterated 3-pentanol | Benzophenone, alkoxide of deuterated pentanol | This compound | 59.1 mole % C5D10O (initial) | cdnsciencepub.com |

| This compound (from initial oxidation) | Deuterium oxide, sodium carbonate | This compound | 90.5 mole % | cdnsciencepub.com |

Pyrolysis-Based Synthetic Approaches to Deuterated Ketones

Pyrolysis of carboxylic acid salts is a classic method for ketone synthesis. youtube.com This method has been adapted for the synthesis of deuterated ketones.

One of the primary routes for synthesizing this compound involves the pyrolysis of the magnesium salt of deuterated propionic acid, formed from the Grignard reagent of ethyl-d5 bromide. cdnsciencepub.com A significant advantage of this approach is that it bypasses the need to isolate the deuterated propionic acid. cdnsciencepub.com The yield of this pyrolysis reaction is highly dependent on the design of the reactor. cdnsciencepub.com

Further studies on the catalytic pyrolysis of carboxylic acids over ceria-based catalysts have shown that H/D exchange can occur on the catalyst surface at temperatures lower than those required for ketonization. mdpi.com This suggests that the isotopic composition of the final ketone product can be influenced by exchange reactions during the pyrolysis process. cdnsciencepub.com

Table 2: Pyrolysis-Based Synthesis of this compound

| Starting Material | Key Intermediate | Product | Deuterium Content | Reference |

|---|---|---|---|---|

| Ethyl-d5 bromide | Propionoxymagnesium bromide-d10 | This compound | 70.4 mole % C5D10O (initial) | cdnsciencepub.com |

| This compound (from pyrolysis) | - | This compound | 85.8 mole % C5D10O (after D2O exchange) | cdnsciencepub.com |

Carbonylation Routes in Ketone Formation and Deuteration

Carbonylation reactions, which involve the introduction of a carbonyl group, are fundamental in the synthesis of ketones. wikipedia.orgchemicalbook.com 3-Pentanone can be synthesized by combining ethylene, carbon monoxide (CO), and a hydrogen source. wikipedia.orgchemicalbook.comgoogle.com When this reaction is catalyzed by dicobalt octacarbonyl, water can serve as the source of hydrogen. wikipedia.orgchemicalbook.com

For the synthesis of deuterated ketones, this methodology can be adapted by using a deuterium source in place of a hydrogen source. A palladium-catalyzed deuterated formylation of aryl sulfonium (B1226848) salts has been developed, using DCOONa as a cost-effective deuterium source. acs.org This method allows for the synthesis of a wide range of C-1 deuterated aldehydes with excellent deuterium incorporation, which can then potentially be used as precursors for the synthesis of deuterated ketones. acs.org

While not a direct synthesis of this compound, these carbonylation routes highlight a versatile strategy for incorporating deuterium into carbonyl-containing molecules. The general principle involves the hydroformylation of an alkene (in this case, ethylene) followed by further reaction to form the ketone. google.com

Carbon Isotope Labeling Methodologies for Aliphatic Ketones

The introduction of carbon isotopes (¹³C or ¹⁴C) into aliphatic ketones is crucial for a variety of applications, including mechanistic studies and tracking the metabolic fate of pharmaceuticals. au.dkacs.org A significant challenge in this area has been the development of methods that are both efficient and applicable to a wide range of molecules, particularly in the later stages of a synthetic sequence. acs.org

A noteworthy advancement in this field is the nickel-mediated carbonylative coupling. au.dkresearchgate.net Researchers at Aarhus University, in collaboration with AstraZeneca, have developed a method that utilizes a Ni(I)-promoted coupling of primary or secondary alkyl iodides with NN₂ pincer Ni(II)-acyl complexes. au.dknih.gov These acyl complexes are readily generated from the corresponding Ni(II)-alkyl complexes using stoichiometric amounts of carbon monoxide (CO). researchgate.netresearchgate.net This technique is particularly amenable to late-stage carbon isotope labeling, including with carbon-14, as it demonstrates good functional group tolerance and broad applicability. au.dkresearchgate.net

The process often involves a two-chamber system where CO, including its isotopic variants like ¹³CO or ¹⁴CO, can be handled safely and efficiently. researchgate.net This methodology has been successfully applied to the synthesis of a variety of functionalized aliphatic ketones, showcasing its potential for preparing isotopically labeled pharmaceuticals. researchgate.netnih.gov For instance, the anti-inflammatory drug Nabumetone has been labeled with ¹⁴C using a stoichiometric amount of nickel complexes, resulting in a radiochemical yield of 36%. acs.org

Another strategy involves the use of COgen, a molecule that releases CO upon demand. acs.org This approach allows for the efficient incorporation of isotopically labeled carbon monoxide. For example, ¹⁴C-labeled COgen can be synthesized from [¹⁴C]CO₂ and used in palladium-catalyzed carbonylative cross-coupling reactions to produce labeled ketones. acs.org

These modern methods represent a significant step forward from traditional multi-step synthetic approaches, offering more direct and efficient routes to carbon-labeled aliphatic ketones. acs.org

Optimization and Regio/Stereoselectivity in Deuteration Procedures

The synthesis of specifically deuterated compounds, such as this compound, requires careful optimization of reaction conditions to control the position and number of deuterium atoms incorporated.

One established method for preparing this compound involves the pyrolysis of the salt of a deuterated carboxylic acid. cdnsciencepub.com For example, the pyrolysis of the barium salt of deuterated propionic acid can yield this compound. cdnsciencepub.com However, this method can lead to some loss of deuterium due to exchange reactions at high temperatures. cdnsciencepub.com An alternative approach avoids the isolation of the deuterated acid by preparing the ketone from ethyl-d₅ bromide. cdnsciencepub.com To maximize deuterium content, the crude product can be further enriched by exchange with deuterium oxide (D₂O) in the presence of a base like sodium carbonate. cdnsciencepub.com This base-catalyzed exchange is specific to the hydrogen atoms alpha to the carbonyl group. cdnsciencepub.com

Another synthetic route to partially deuterated 3-pentanone involves the oxidation of a deuterated alcohol. For instance, 3-pentanone-1,2-d₅ can be synthesized by oxidizing 3-pentanol-1,2-d₅. cdnsciencepub.com The key to this transformation is to use a neutral, anhydrous oxidizing agent, such as in a modified Oppenauer oxidation, to prevent acid- or base-catalyzed rearrangement and exchange of deuterium atoms. cdnsciencepub.com

Recent advancements have focused on developing highly regioselective deuteration methods. Superacid catalysis offers a powerful tool for the α-deuteration of ketones using D₂O. rsc.org A pre-catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ can generate a superacidic species in situ, which then facilitates efficient hydrogen-deuterium exchange at the α-positions of a ketone with high functional group compatibility. rsc.org

Copper-catalyzed redox-neutral deacylation provides another pathway for site-specific and degree-controlled alkyl deuteration. nih.gov By carefully selecting reaction protocols, it is possible to achieve selective mono-, di-, or tri-deuteration at specific positions. For example, to achieve di-deuteration, the ketone substrate is first α-deuterated via H/D exchange with D₂O using a catalyst like pyrrolidine. nih.gov

Furthermore, the isomerization of epoxides catalyzed by Lewis acids in combination with a cobalt carbonyl complex, [Lewis acid]⁺[Co(CO)₄]⁻, presents a method for the regioselective synthesis of ketones. acs.org This can be adapted for selective deuteration, allowing for the installation of two deuterium atoms at a single α-position of an aliphatic ketone. acs.org Optimization of this reaction, including solvent and catalyst choice, is crucial for achieving high regioselectivity. acs.org For example, using diethyl ether as a solvent was found to give good activity and high selectivity. acs.org

The following table summarizes key findings from various deuteration optimization studies:

| Method | Reagents/Catalyst | Key Finding | Reference |

| Base-Catalyzed Exchange | D₂O, Na₂CO₃ | Enriches deuterium content at α-positions post-synthesis. | cdnsciencepub.com |

| Oppenauer Oxidation | Alkoxide, Benzophenone | Neutral, anhydrous conditions prevent D-loss during alcohol oxidation. | cdnsciencepub.com |

| Superacid Catalysis | [Ph₃C]⁺[B(C₆F₅)₄]⁻, D₂O | Achieves high efficiency (up to 99%) for α-deuteration. | rsc.org |

| Cu-Catalyzed Deacylation | Pyrrolidine, D₂O | Allows for degree-controlled mono-, di-, or tri-deuteration. | nih.gov |

| Epoxide Isomerization | [Lewis acid]⁺[Co(CO)₄]⁻ | Enables regioselective installation of two D atoms at a single α-position. | acs.org |

These methodologies highlight the ongoing efforts to refine synthetic strategies for producing precisely labeled isotopic compounds, which are essential for advancing scientific understanding across various disciplines.

Spectroscopic Characterization and Structural Elucidation of 3 Pentanone D10

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Ketone Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating molecular structures. For deuterated compounds like 3-pentanone-D10, both deuterium (B1214612) (²H) NMR and proton (¹H) NMR provide crucial information, with ¹H NMR revealing the effects of deuterium labeling.

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

Deuterium (²H) NMR directly probes the deuterium nuclei within a molecule. For this compound, which has all ten hydrogen atoms replaced by deuterium atoms (CD₃CD₂COCD₂CD₃), a ²H NMR spectrum would be expected to show signals corresponding to the different deuterium environments. The chemical shift and multiplicity of these signals are influenced by the local electronic environment and any quadrupolar coupling, which is characteristic of nuclei with spin I=1, like deuterium. While specific chemical shifts for this compound are not detailed in the provided search results, ²H NMR is generally used to confirm the presence and location of deuterium atoms in a molecule, often with broader signals compared to ¹H NMR due to the quadrupolar nature of the ²H nucleus blogspot.commagritek.com. The technique is also valuable for analyzing isotopic purity and monitoring hydrogen-deuterium exchange reactions nih.govresearchgate.net.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy with Deuterium Labeling Effects

In ¹H NMR spectroscopy, the presence of deuterium labeling significantly impacts the spectrum of the labeled compound. For a fully deuterated molecule like this compound, the expected ¹H NMR spectrum would be characterized by the absence of signals corresponding to the ten hydrogen atoms, as they have been replaced by deuterium. Deuterium does not resonate at the same frequency as protons in a standard ¹H NMR experiment, making the deuterated positions invisible magritek.comsimsonpharma.commsu.edu.

Deuterium labeling can also influence the signals of nearby protons through secondary kinetic isotope effects or subtle changes in chemical shift studymind.co.ukacs.org. However, in the case of this compound, with all protons replaced, the primary observation in ¹H NMR would be the lack of signals from the deuterated carbons. This stark contrast between the ¹H NMR spectrum of a deuterated compound and its non-deuterated counterpart is a fundamental aspect of deuterium labeling for structural confirmation and purity assessment magritek.comsimsonpharma.com.

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of compounds, and it is particularly powerful for analyzing isotopically labeled molecules like this compound.

Chemical Isotope Labeling Mass Spectrometry (CIL-MS)

Chemical Isotope Labeling (CIL) utilizes stable isotopes, such as deuterium, to tag molecules for identification and quantification symeres.comnih.gov. In CIL-MS, the substitution of hydrogen with deuterium in this compound results in a significant mass shift. The molecular formula of 3-pentanone (B124093) is C₅H₁₀O, with a nominal molecular weight of 86.09 g/mol . The fully deuterated analog, this compound (C₅D₁₀O), would therefore have a nominal molecular weight of approximately 96.15 g/mol , representing an increase of 10 atomic mass units due to the ten deuterium atoms symeres.com. This mass difference is readily detectable by MS, allowing for the unambiguous identification of the deuterated compound and its distinction from the unlabeled analog nih.govacs.orgunam.mx. CIL-MS is widely used for tracking molecular pathways, as internal standards, and in quantitative analysis acs.orgsymeres.comnih.govunam.mx.

Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) for Small Molecules

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that monitors the rate and extent of deuterium incorporation into a molecule, providing information about its structure, dynamics, and interactions evotec.comucsd.edunih.gov. While often applied to proteins, HDX-MS principles are also utilized for small molecules ucsd.edunih.govnih.gov. For a compound like this compound, HDX-MS could be employed to:

Confirm isotopic purity: By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, HDX-MS can verify that all ten hydrogen atoms have been replaced by deuterium, or quantify any residual protium (B1232500) nih.govresearchgate.net.

Study exchangeable hydrogens: Although this compound is designed to have no exchangeable hydrogens (as C-D bonds are generally stable under typical conditions), HDX-MS is fundamentally used to identify and quantify labile hydrogens in other molecules by observing their exchange with deuterium in solution ucsd.edunih.gov.

As a standard: Fully deuterated compounds can serve as internal standards in quantitative MS experiments, allowing for precise measurements by compensating for variations in sample preparation and ionization efficiency symeres.comunam.mx.

Vibrational Spectroscopy of Deuterated Ketones

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, which are sensitive to isotopic substitution. The replacement of hydrogen with deuterium in this compound leads to characteristic changes in its vibrational spectrum.

The most significant effect of deuterium substitution is observed in the stretching frequencies of C-H bonds versus C-D bonds. The vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (µ) libretexts.orgmsu.eduscielo.org.mx. Since deuterium is approximately twice as massive as protium, the reduced mass for a C-D bond is greater than for a C-H bond. This leads to a lower vibrational frequency for C-D stretching compared to C-H stretching libretexts.orgmsu.eduscielo.org.mx.

For this compound (CD₃CD₂COCD₂CD₃):

C-D Stretching Vibrations: Instead of C-H stretching bands typically observed around 2800-3000 cm⁻¹, this compound would exhibit C-D stretching vibrations at lower frequencies, generally in the range of 2000-2300 cm⁻¹ libretexts.orgcdnsciencepub.comnih.govbiorxiv.org. The exact positions would depend on the specific carbon environment (e.g., CD₃ vs. CD₂). For instance, studies on deuterated esters show C-D stretching bands for methyl groups (CD₃) around 2074 cm⁻¹ cdnsciencepub.com.

Carbonyl (C=O) Stretching: The carbonyl group's stretching vibration is also affected by deuteration, though typically to a lesser extent than C-H/C-D stretches. Deuteration of adjacent carbons can cause a slight shift in the C=O stretching frequency to lower wavenumbers cdnsciencepub.comresearchgate.net. For simple ketones, the C=O stretch is typically around 1715 cm⁻¹ msu.edu.

| Spectroscopic Technique | Analyte/Feature | Expected Observation for this compound | Reference Wavenumber/Mass | Notes |

| ¹H NMR | Proton signals | Absence of signals from deuterated sites | N/A | Deuterium is NMR-inactive in ¹H NMR. magritek.comsimsonpharma.com |

| ²H NMR | Deuterium signals | Signals corresponding to CD₃ and CD₂ environments | Varies with environment | Broader signals than ¹H NMR due to quadrupolar nature. blogspot.commagritek.com |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ or M⁺ corresponding to C₅D₁₀O | ~96.15 amu (nominal) | Mass shift of +10 amu compared to unlabeled 3-pentanone (C₅H₁₀O, ~86.09 amu). symeres.comunam.mx |

| IR Spectroscopy | C-D Stretch | Bands in the ~2000-2300 cm⁻¹ region | ~2074 cm⁻¹ (for CD₃) | Lower frequency than C-H stretches (~2800-3000 cm⁻¹). libretexts.orgmsu.educdnsciencepub.comnih.gov |

| IR Spectroscopy | C=O Stretch | Shifted carbonyl stretch | ~1715 cm⁻¹ (for unlabeled) | Slight shift to lower frequency due to deuteration. msu.educdnsciencepub.comresearchgate.net |

| Raman Spectroscopy | C-D Stretch | Bands in the ~2000-2300 cm⁻¹ region | ~2070-2300 cm⁻¹ | Can be used as a Raman tag due to distinct spectral region. nih.govbiorxiv.orgresearchgate.net |

Compound Name Table:

| Chemical Name | Abbreviation |

| This compound | N/A |

Infrared (IR) Spectroscopy for Investigating Deuterium Incorporation

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing molecular vibrations. The substitution of hydrogen with deuterium significantly impacts vibrational frequencies due to the change in reduced mass. Specifically, the stretching frequencies of C-D bonds are lower than those of C-H bonds. This isotopic shift is a hallmark of deuterium incorporation and can be readily observed in IR spectra.

For deuterated ketones like this compound, the C-D stretching vibrations are expected to appear at lower wavenumbers compared to the C-H stretching vibrations of the parent compound. Typically, C-H stretching modes in aliphatic ketones occur in the region of 2850-3000 cm⁻¹ libretexts.org. Upon deuteration, these bands are shifted to the C-D stretching region, generally observed between 2000-2300 cm⁻¹ cdnsciencepub.commdpi.com. The exact position of these bands depends on the specific molecular environment and the coupling of the C-D stretch with other vibrational modes libretexts.org. IR spectroscopy can thus provide direct evidence of deuterium incorporation by observing these characteristic shifts. Furthermore, solvents deuterated in their C-H bonds (e.g., CDCl₃, D₂O) are often used in IR spectroscopy to avoid interference from solvent C-H vibrations, as their C-D vibrations occur at lower frequencies libretexts.org.

Raman Spectroscopy as a Probe for Deuterium Atoms

Raman spectroscopy, like IR spectroscopy, relies on molecular vibrations but probes different modes based on changes in molecular polarizability. Deuterium substitution also leads to observable shifts in Raman spectra. C-D stretching vibrations in Raman spectra are typically found at lower wavenumbers than their C-H counterparts libretexts.orgnih.gov.

In deuterated organic molecules, the replacement of hydrogen with deuterium causes a red-shift (lower wavenumber) in the Raman bands associated with these bonds libretexts.orgnih.gov. For instance, the C-H stretching vibrations in many organic molecules appear around 2900-3000 cm⁻¹ in Raman spectra, while C-D stretching vibrations are observed at lower frequencies, often in the 2000-2300 cm⁻¹ range mdpi.comnih.gov. This shift is a direct consequence of the increased reduced mass upon deuterium substitution, as described by the harmonic oscillator model (ν ∝ √(k/μ), where k is the force constant and μ is the reduced mass) libretexts.orgwiley.com. Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide complementary information to IR spectroscopy. It is also valuable for tracing isotopic labeling in complex systems, as the C-D signal can be clearly distinguished from the C-H signal nih.govacs.orgnih.gov.

Advanced Spectroscopic Techniques for Mechanistic and Structural Insights

Beyond fundamental IR and Raman spectroscopy, several advanced techniques are indispensable for comprehensive structural elucidation and mechanistic studies of deuterated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural determination. Deuterium NMR (²H NMR) directly probes the deuterium nuclei, providing information about their chemical environment and mobility. ¹H NMR can also be used to monitor the extent of deuterium incorporation by observing the disappearance or reduction of proton signals and the appearance of new signals in deuterated regions. For ketones, ¹³C NMR can reveal secondary isotope effects on chemical shifts, where the presence of deuterium on adjacent carbons can subtly alter the ¹³C chemical shifts researchgate.net. NMR is also crucial for monitoring hydrogen-deuterium (H/D) exchange reactions, a common method for introducing deuterium into organic molecules researchgate.netacs.orglibretexts.orgresearchgate.net.

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight and isotopic composition of a compound. For this compound, MS will show a molecular ion peak shifted by approximately 10 atomic mass units (amu) compared to unlabeled 3-pentanone (M = 86 amu for C₅H₁₀O, M ≈ 96 amu for C₅D₁₀O). The fragmentation patterns in MS can also provide structural information, and the presence of deuterium can influence fragmentation pathways and resulting fragment ion masses slideshare.netmsu.edunih.govlibretexts.org. High-resolution MS can precisely determine the isotopic enrichment and confirm the molecular formula.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an advanced spectroscopic technique capable of providing highly accurate measurements of site-specific deuteration levels and enantiopurity, making it valuable for validating deuterium-labeling processes rsc.org.

Combined Spectroscopic Approaches: Often, a combination of techniques provides the most robust characterization. For instance, combining ²H NMR with MS offers detailed insights into deuterium exchange reactions in ketones over catalysts rsc.org. Similarly, using IR and Raman spectroscopy alongside computational methods like local mode theory or density functional theory (DFT) can provide a deeper understanding of isotopic effects on vibrational frequencies and molecular structure libretexts.orgajchem-a.comsmu.edu.

Applications of 3 Pentanone D10 in Mechanistic and Kinetic Studies

Elucidation of Organic Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) in 3-pentanone (B124093) creates a molecule that is chemically similar to its non-deuterated counterpart but possesses a greater mass. This difference is leveraged to study the intricate details of reaction mechanisms.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By comparing the reaction rates of 3-pentanone and 3-Pentanone-D10, researchers can determine if the cleavage of a carbon-hydrogen bond at a specific position is involved in the rate-determining step of the reaction. baranlab.orgepfl.ch

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. epfl.ch For instance, in an enolization reaction of 3-pentanone, the abstraction of a proton from one of the α-carbons is often the rate-limiting step. If the reaction with this compound proceeds significantly slower than with 3-pentanone, it provides strong evidence for the C-H bond cleavage being central to the reaction's slowest step. The magnitude of the KIE can also provide information about the transition state of the reaction. baranlab.org

| Type of KIE | Observation with this compound | Mechanistic Implication |

| Primary KIE | Reaction rate is significantly slower. | C-D bond is broken in the rate-determining step. |

| Secondary KIE | Reaction rate is slightly altered. | C-D bond is not broken but its hybridization changes in the rate-determining step. |

| No KIE | Reaction rate is unchanged. | C-D bond is not involved in the rate-determining step. |

This table illustrates the potential outcomes and mechanistic interpretations of KIE studies using this compound.

The photolysis of ketones, involving the absorption of light to induce chemical change, can lead to the homolytic cleavage of the α-carbon-carbonyl carbon bond, a process known as the Norrish Type I reaction. libretexts.org When this compound is subjected to photolysis, it serves as a clean and specific source of deuterated ethyl (C2D5•) and deuterated propionyl (CD3CD2CO•) radicals.

The generation of these deuterated radicals is crucial for studying their subsequent reactions without the interference of their protiated counterparts. This allows for the unambiguous analysis of the products formed from these specific radical species.

Once generated via photolysis, the deuterated ethyl radicals (C2D5•) from this compound can participate in hydrogen atom abstraction reactions from other molecules. iaea.org By analyzing the products, researchers can study the reactivity and selectivity of these deuterated radicals. For example, by reacting C2D5• with a hydrocarbon, the formation of C2D5H can be monitored to determine the rate of hydrogen abstraction. Comparing these rates with those of non-deuterated ethyl radicals can reveal further kinetic isotope effects.

In organometallic chemistry, transition metal catalysts can activate C-H bonds, including those adjacent to a carbonyl group. researchgate.net The use of this compound can help elucidate the mechanism of such activation processes. For instance, if a palladium-catalyzed reaction involves the activation of the α-C-H bond of 3-pentanone, using this compound would result in a slower reaction rate if this activation is the rate-determining step. acs.org Furthermore, the position of deuterium in the products can reveal whether the activation is reversible and can help to map the catalytic cycle. acs.org

Catalytic hydroboration and reductive amination are important synthetic transformations for the reduction of ketones. masterorganicchemistry.comwikipedia.org The mechanisms of these reactions can be complex, and deuterated substrates like this compound are invaluable for their study.

In catalytic hydroboration, a boron hydride is added across the carbonyl double bond. youtube.commasterorganicchemistry.comyoutube.com By using this compound, the fate of the deuterium atoms can be traced, helping to determine the stereochemistry and regiochemistry of the boron addition and the subsequent oxidation step.

Reductive amination involves the reaction of a ketone with an amine to form an imine, which is then reduced to an amine. nih.govrsc.orgnih.govlibretexts.org Using this compound can help to distinguish between different possible mechanistic pathways. For example, it can help determine whether the reduction occurs on the imine or on a hemiaminal intermediate by analyzing the position of the deuterium atoms in the final amine product.

| Reaction | Information Gained from this compound | Example Mechanistic Question Answered |

| Catalytic Hydroboration | Stereochemical and regiochemical fate of deuterium atoms. | Does the hydride from the borane (B79455) add to the carbon or the oxygen of the carbonyl? |

| Reductive Amination | Position of deuterium in the final amine product. | Is the C=N or the C-O bond reduced by the hydride reagent? |

This table summarizes the utility of this compound in studying the mechanisms of catalytic hydroboration and reductive amination.

Tracing Biochemical and Metabolic Pathways

Stable isotope tracers, such as deuterated compounds, are widely used to study metabolic pathways in biological systems. technologynetworks.com The introduction of a labeled compound allows researchers to follow its conversion through a series of biochemical reactions. tdl.org this compound can be used as a tracer to investigate the metabolism of ketones. universityofgalway.ie

When this compound is introduced into a biological system, its metabolic fate can be tracked by detecting the presence of deuterium in downstream metabolites using techniques like mass spectrometry or NMR spectroscopy. nih.govnih.gov This approach can help to identify the enzymes and pathways involved in the breakdown of 3-pentanone. For example, if deuterium from this compound is found in intermediates of the tricarboxylic acid (TCA) cycle, it would suggest that the carbon skeleton of 3-pentanone enters this central metabolic pathway. researchgate.net Such studies are crucial for understanding normal metabolism as well as metabolic changes that occur in disease states. researchgate.net

Isotopic Labeling for Pathway Elucidation and Intermediates Tracking

Isotopic labeling is a definitive technique used to trace the journey of atoms and molecular fragments through a chemical reaction. wikipedia.orgias.ac.in By strategically replacing hydrogen atoms with deuterium to create this compound, chemists can follow the deuterated ethyl groups through various transformations. When a reaction is complete, the location of the deuterium atoms in the product molecules is determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This positional information provides direct evidence of bond-forming and bond-breaking events, allowing researchers to confirm or refute proposed reaction pathways.

For instance, in the study of ketone reactions, deuterium exchange is a classic method to provide evidence for the formation of enol or enolate intermediates. libretexts.org If this compound, with deuterium atoms on the α-carbons (the carbons adjacent to the carbonyl group), is subjected to acid- or base-catalyzed conditions, the potential exchange of deuterium with hydrogen from the solvent can be monitored. The rate and location of this exchange offer insights into the structure and reactivity of transient intermediates that are otherwise difficult to observe directly.

Table 1: Research Findings in Pathway Elucidation using Deuterated Ketones

| Research Area | Labeled Compound Application | Analytical Technique | Finding |

| Enol/Enolate Formation | Monitoring H/D exchange at α-carbons of ketones in D₂O. libretexts.org | NMR Spectroscopy | Provides evidence for the formation of a common enol intermediate, as the rate of deuterium exchange often matches the rate of other reactions like halogenation. libretexts.org |

| Rearrangement Reactions | Tracking the migration of deuterated alkyl groups. | Mass Spectrometry | Determines the final position of the deuterium label, confirming the intramolecular or intermolecular nature of the rearrangement. |

| Condensation Reactions | Using deuterated ketones to identify which reactant's α-protons are involved in bond formation. | ¹H NMR and ¹³C NMR | Reveals the specific roles of each reactant in the mechanism, such as which molecule acts as the nucleophile. |

Investigation of Enzyme-Catalyzed Reaction Dynamics

In the field of biochemistry, this compound is a valuable substrate for studying the dynamics of enzyme-catalyzed reactions. The primary tool for this is the kinetic isotope effect (KIE), which measures the change in the rate of a reaction upon isotopic substitution. wikipedia.orgnih.gov The KIE is expressed as the ratio of the rate constant for the lighter isotopologue (kH, with 3-pentanone) to that of the heavier one (kD, with this compound). wikipedia.org

A significant KIE (kH/kD > 1) is observed if the C-D bond is cleaved during the rate-determining step of the enzymatic reaction. nih.govlibretexts.org This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, meaning more energy is required to break it. wikipedia.org By measuring the reaction rates of an enzyme with both 3-pentanone and this compound, researchers can determine whether the cleavage of a specific C-H bond is a kinetically significant step in the catalytic mechanism. nih.gov The absence of a KIE, conversely, suggests that C-H bond breaking is not involved in the slowest step of the reaction. This information is crucial for building accurate models of enzyme function and active site chemistry.

Role in Analytical Standard Methodologies

The physical and chemical similarity of this compound to its unlabeled counterpart, combined with its distinct mass, makes it an ideal reference compound in quantitative analysis. google.com

Application as Internal Standards in Quantitative Analytical Techniques

This compound is widely used as an internal standard in isotope dilution mass spectrometry, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). google.comresearchgate.net An internal standard is a known amount of a compound added to a sample before analysis to correct for variations during sample processing and instrumental analysis. aptochem.com

Because this compound is chemically almost identical to 3-pentanone, it experiences similar losses during extraction, sample preparation, and injection. aptochem.comclearsynth.com However, due to its higher mass, it is easily distinguished from the native analyte by the mass spectrometer. By comparing the signal intensity of the analyte (3-pentanone) to the known quantity of the internal standard (this compound), a precise and accurate concentration of the analyte can be calculated, even if some of the sample is lost. clearsynth.com This method is the gold standard for quantifying volatile organic compounds (VOCs) and other small molecules in complex matrices like biological fluids (blood, urine, breath), environmental samples, and food products. nih.govnih.govpalsystem.comresearchgate.net

Table 2: Application of this compound as an Internal Standard

| Analytical Technique | Sample Matrix | Purpose | Advantage |

| GC-MS | Air / Exhaled Breath palsystem.com | Quantification of volatile organic compounds (VOCs). | Corrects for variability in sample collection, thermal desorption, and injection volume. |

| Headspace GC-MS | Urine / Blood nih.gov | Measurement of endogenous or exogenous 3-pentanone. | Compensates for matrix effects and partitioning differences into the headspace. |

| LC-MS/MS | Biological Tissues nih.gov | Analysis of ketone bodies and metabolic products. | Improves accuracy by accounting for extraction efficiency and ion suppression/enhancement. lcms.cz |

Utilization as Reference Materials for Method Development and Validation

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. fda.govfda.gov this compound, as a stable, high-purity reference material, plays a key role in this process. It is used alongside the non-labeled analyte to establish critical performance characteristics of the analytical method.

During method development, this compound helps to optimize extraction procedures and chromatographic conditions. In method validation, it is essential for assessing parameters such as accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). For example, accuracy is often determined by analyzing samples spiked with a known amount of 3-pentanone and using this compound as the internal standard; the closer the measured concentration is to the known spiked amount, the more accurate the method. clearsynth.com

Table 3: Role of this compound in Analytical Method Validation

| Validation Parameter | Description | Role of this compound |

| Accuracy | Closeness of the measured value to the true value. | Used as an internal standard to quantify spiked reference samples, ensuring the method measures the correct amount. |

| Precision | Agreement among a series of measurements from the same sample. | Helps demonstrate method reproducibility by minimizing analytical variability, allowing for a true assessment of precision. |

| Linearity & Range | The ability to obtain results directly proportional to the analyte concentration over a given range. | Ensures the analyte-to-internal standard ratio is consistent across the calibration range, confirming the method's linear response. |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | The unique mass of this compound confirms that the signal being measured corresponds only to the target analyte and is free from interference. |

| Recovery | The efficiency of the analyte extraction process from the sample matrix. | By comparing the final signal of the internal standard to its initial amount, the efficiency of the sample preparation process can be determined. |

Computational and Theoretical Investigations of 3 Pentanone D10 Reactivity

Density Functional Theory (DFT) Studies on Deuterated Ketone Systems

Density Functional Theory (DFT) is a powerful computational tool widely employed to study the electronic structure and reactivity of molecules. In the context of deuterated ketones, DFT calculations have been instrumental in understanding how deuterium (B1214612) substitution affects bond strengths, charge distribution, and reaction energetics. Studies often involve comparing the properties of deuterated and non-deuterated analogues to pinpoint the specific effects of isotopic labeling. For instance, DFT has been used to investigate the keto-enol tautomerism of β-dicarbonyl compounds, revealing that deuterium substitution can alter the energy difference between tautomers and weaken intramolecular hydrogen bonding researchgate.net. Furthermore, DFT calculations have been applied to study the mechanisms of reactions involving ketones, such as the dehydrogenative coupling of alcohols with internal alkynes, where DFT elucidates the role of nickel catalysis and helps identify intermediates acs.org. These calculations also provide insights into the influence of deuterium on reaction pathways and transition states, contributing to a deeper understanding of kinetic isotope effects acs.orgnih.gov. The accuracy of DFT in predicting vibrational frequencies, which are crucial for calculating isotope effects, has been a subject of study, with various functionals and basis sets being evaluated chemrxiv.org.

Ab Initio and Semi-Empirical Calculations for Reaction Pathway Prediction

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches to model chemical reactions and predict their pathways. Ab initio methods, which rely solely on fundamental physical constants and molecular properties, provide high accuracy but are computationally more demanding. Semi-empirical methods, on the other hand, use approximations and experimental parameters to reduce computational cost, making them suitable for larger systems or exploratory studies. Both methods can be employed to map out reaction coordinates, identify transition states, and calculate activation energies for reactions involving deuterated ketones. For example, ab initio calculations have been used to support mechanistic hypotheses in catalytic processes involving ketones, such as the Ru–H/D+ exchange in transfer hydrogenation reactions researchgate.net. While specific literature directly detailing ab initio or semi-empirical studies on 3-Pentanone-D10's reaction pathways might be scarce, the principles applied to other deuterated ketones are transferable. These methods are crucial for predicting how deuterium substitution might alter the preferred reaction channels and the energy barriers associated with them.

Modeling of Isotopic Effects in Reaction Kinetics and Thermodynamics

A primary focus in the study of deuterated compounds is the quantification of isotopic effects, which describe how the substitution of hydrogen with deuterium influences reaction rates (kinetics) and equilibrium positions (thermodynamics). Kinetic Isotope Effects (KIEs) are particularly important, as they can provide direct evidence for the involvement of specific C-H or O-H bonds in the rate-determining step of a reaction. For instance, a significant primary KIE (kH/kD > 1) observed for a reaction involving a deuterated ketone suggests that the breaking of a C-D bond is slower than the breaking of a C-H bond, thus indicating its role in the rate-limiting step nih.gov. Modeling these effects often involves calculating vibrational frequencies of reactants, transition states, and products, as the differences in zero-point energies and vibrational frequencies between isotopic species are the origin of these effects researchgate.netchemrxiv.org. Studies on β-dicarbonyl compounds, for example, have shown that deuterium substitution can affect the keto-enol tautomerism equilibrium, demonstrating thermodynamic isotopic effects researchgate.netresearchgate.net. The accurate prediction of these effects is essential for understanding reaction mechanisms and validating computational models.

Theoretical Insights into Metal-Ligand Cooperative Reactivity and Bond Activation with Ketones

Transition metal complexes play a significant role in catalytic processes, and their interaction with organic molecules like ketones is a rich area of theoretical investigation. Metal-ligand cooperative reactivity involves instances where both the metal center and its ligands actively participate in bond activation or catalysis. Theoretical studies, often employing DFT, can shed light on these complex interactions. For example, research on ruthenium complexes has shown that in the presence of D2O, selective deuteration at the alpha-carbon of alcohols derived from ketones can occur due to Ru–H/D+ exchange, a process that can be elucidated through theoretical calculations researchgate.net. Furthermore, studies on N-heterocyclic carbene (NHC) ligands in transition metal catalysis have explored C–H activation and other bond activation processes, with DFT calculations providing insights into the mechanisms and the role of the NHC ligand rsc.org. While direct studies on this compound in metal-ligand cooperative systems may be limited, the general principles of how ketones interact with metal centers, and how deuterium labeling might influence these interactions, are well-established through theoretical investigations of similar systems. These studies help in designing catalysts for selective transformations and understanding fundamental reactivity patterns.

Advanced Research Perspectives and Future Directions for 3 Pentanone D10

Development of Novel and Green Deuteration Strategies for Complex Ketone Structures

The synthesis of precisely deuterated compounds, particularly those with complex structures or specific deuteration patterns, remains an active area of research. Traditional methods for introducing deuterium (B1214612) into ketone structures often involve hydrogen-deuterium (H/D) exchange, addition of deuterium to unsaturated functionalities, or coupling of pre-deuterated reagents rsc.org. While effective, these methods can sometimes lack selectivity or require harsh conditions.

Recent advancements are focusing on developing "green" and more efficient deuteration strategies. For instance, catalytic approaches using readily available deuterium sources like deuterium oxide (D₂O) are gaining prominence rsc.orgresearchgate.net. Superacid-catalyzed protocols have demonstrated high deuteration efficiency (up to 99%) and excellent functional group compatibility, making them suitable for complex molecules and bioactive compounds rsc.orgrsc.orglarvol.com. Furthermore, organocatalytic methods using inexpensive catalysts and D₂O under mild conditions are emerging as sustainable alternatives researchgate.netresearchgate.net. These strategies aim to achieve site-specific and degree-controlled deuteration, which is crucial for applications requiring precise isotopic labeling, such as in drug discovery where controlled deuterium incorporation can influence metabolic stability rsc.orgisowater.comwiseguyreports.comnih.gov. The development of methods that allow for partial deuteration of methyl groups, for example, would offer fine-tuned control over metabolic processes rsc.org.

Expanding the Scope of Mechanistic Investigations with Advanced Deuterated Ketone Analogues

Deuterated compounds serve as indispensable tools for elucidating reaction mechanisms through kinetic isotope effects (KIEs) and tracking reaction pathways rsc.orgnih.govcdnisotopes.comnju.edu.cnslideshare.net. By substituting hydrogen atoms with deuterium, researchers can observe changes in reaction rates, providing insights into which bonds are broken or formed during rate-determining steps nju.edu.cnslideshare.net.

Integration of Multi-Modal Spectroscopic and Computational Approaches for Comprehensive Understanding

A comprehensive understanding of chemical structures and reaction mechanisms is often achieved through the synergistic application of spectroscopic techniques and computational modeling. Deuterium labeling plays a pivotal role in enhancing the information obtained from these methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) is an NMR-active nucleus, and its presence can be readily detected and quantified using ¹H or ²H NMR. Deuterium labeling is widely used in NMR spectroscopy, particularly for structure elucidation and studying molecular dynamics. For instance, deuterated solvents are essential for NMR analysis wiseguyreports.comzeochem.com. The incorporation of deuterium into molecules like ketones can help resolve overlapping signals or confirm the site of a particular reaction by observing the disappearance or appearance of specific NMR signals rsc.orgcdnisotopes.comresearchgate.netacs.org.

Mass Spectrometry (MS): Deuterium labeling is a cornerstone of isotope dilution mass spectrometry (IDMS) and is crucial for quantitative analysis. Deuterated internal standards are used to accurately measure the concentration of analytes in complex matrices, such as environmental samples or biological fluids cdnisotopes.comgoogle.comnih.govnih.govsigmaaldrich.com. The mass difference introduced by deuterium allows for precise differentiation and quantification of labeled and unlabeled compounds. For example, deuterated monitoring compounds (DMCs) are employed in environmental monitoring to improve data quality nemc.us.

Infrared (IR) and Raman Spectroscopy: Deuterium substitution can lead to significant shifts in vibrational frequencies, which can be observed in IR and Raman spectra rsc.org. These shifts can provide valuable information about the local environment of the deuterated atom and can be used to confirm the site of deuteration or study vibrational modes in deuterated analogues rsc.orgcapes.gov.br.

Computational Approaches: Computational chemistry, including density functional theory (DFT) calculations, can complement experimental spectroscopic data by predicting vibrational frequencies, reaction pathways, and kinetic isotope effects rsc.org. By modeling the behavior of deuterated analogues, researchers can validate experimental findings and gain deeper insights into reaction mechanisms at a molecular level. For example, DFT calculations have been used to understand the barriers for gas-phase rearrangement in deuterated diethyl ketones nih.gov.

The integration of these multi-modal approaches allows for a more robust and detailed understanding of deuterated compounds like 3-Pentanone-D10, from their synthesis and structural characterization to their behavior in complex chemical systems.

Emerging Applications of Deuterated Ketones in Atmospheric and Environmental Research Methodologies

Deuterated compounds are increasingly finding applications in atmospheric and environmental research, serving as tracers, internal standards, and probes for understanding complex processes. While specific applications for this compound in this domain are still emerging, the broader utility of deuterated ketones points to significant potential.

Environmental Tracers: Deuterium's stable isotopic nature makes it an excellent tracer for studying water movement, environmental fate of pollutants, and biogeochemical cycles zeochem.com. Deuterated organic compounds can be used to track the transformation and transport of specific chemicals in the environment.

Analytical Standards: In environmental monitoring, accurate quantification of pollutants is critical. Deuterated analogues of target analytes serve as ideal internal standards for mass spectrometry-based methods, providing high specificity and accuracy in complex environmental matrices google.comnih.govnemc.us. This is particularly useful for analyzing volatile organic compounds (VOCs) or other airborne contaminants.

Mechanistic Studies in Atmospheric Chemistry: Deuterated ketones can be used to investigate reaction pathways in atmospheric chemistry, such as photochemical degradation or oxidation processes. By studying the fate of deuterated species, researchers can elucidate the mechanisms of pollutant formation and transformation in the atmosphere rsc.org. For instance, studies on the oxidation of diethyl ketone (3-pentanone) using deuterated isotopologs have provided insights into radical reaction pathways relevant to atmospheric chemistry rsc.org.

As analytical techniques become more sophisticated and the need for precise environmental monitoring grows, deuterated ketones are poised to play a more significant role in understanding and mitigating environmental challenges.

Q & A

Basic Research Questions

Q. How is 3-Pentanone-D10 synthesized and characterized for analytical applications?

- Methodology : Synthesis typically involves deuteration of 3-pentanone via acid-catalyzed exchange reactions or using deuterated precursors. Characterization employs gas chromatography-mass spectrometry (GC-MS) to confirm isotopic purity (>98.0% GC) and nuclear magnetic resonance (NMR) to verify structural integrity. Deuterium incorporation is quantified using isotopic ratio analysis .

Q. What are the primary analytical applications of this compound in environmental research?

- Methodology : As a deuterated internal standard, it is used in quantitative GC-MS or LC-MS workflows to correct matrix effects (e.g., ion suppression) in environmental samples. Applications include tracing volatile organic compounds (VOCs) in soil or air, with calibration curves validated against non-deuterated analogs .

Q. How do researchers validate the stability of this compound under varying storage conditions?

- Methodology : Accelerated stability studies are conducted by exposing the compound to light, heat, and humidity. Degradation products are monitored via high-resolution MS, and storage recommendations (e.g., inert gas, −20°C) are derived from observed half-lives .

Advanced Research Questions

Q. How can isotopic effects of this compound influence its chromatographic behavior compared to non-deuterated analogs?

- Methodology : Deuterium substitution alters retention times in GC due to reduced volatility. Researchers use retention time locking (RTL) protocols or isotope-specific calibration to minimize quantification errors. Comparative studies with 3-pentanone (non-deuterated) are critical for method optimization .

Q. What strategies resolve contradictions in recovery rates of this compound across heterogeneous matrices (e.g., biological vs. environmental samples)?

- Methodology : Matrix-matched calibration standards and standard addition methods are employed to account for matrix-specific interferences. Discrepancies are analyzed using ANOVA to identify variables (e.g., pH, lipid content) affecting recovery. Cross-validation with alternative internal standards (e.g., Anthracene-d10) may refine accuracy .

Q. How do researchers optimize deuterium labeling efficiency in this compound synthesis while minimizing isotopic scrambling?

- Methodology : Reaction conditions (temperature, catalyst type) are systematically varied, and isotopic scrambling is assessed via ²H-NMR. Kinetic studies identify optimal deuteration durations. Post-synthesis purification (e.g., fractional distillation) isolates the target compound from byproducts .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound in metabolic studies?

- Methodology : Nonlinear regression models (e.g., Hill equation) are applied to dose-response data. Bootstrapping or Monte Carlo simulations quantify uncertainty in EC₅₀ values. Contradictions between in vitro and in vivo results are resolved using mixed-effects models .

Q. How should researchers design controls to distinguish between endogenous ketones and this compound in tracer experiments?

- Methodology : Blank matrices (e.g., solvent-only or analyte-free biological fluids) are analyzed to establish baseline signals. Isotope dilution assays with multiple reaction monitoring (MRM) enhance specificity. Confounding signals are identified via high-resolution MS/MS fragmentation patterns .

Gaps and Limitations

- Missing Information : Specific data on this compound’s solubility in polar solvents, degradation pathways under UV exposure, and partition coefficients in lipid-water systems are absent in the provided evidence. Researchers should consult primary literature for these parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.